molecular formula C13H17N3O3S B6632521 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile

4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile

Cat. No. B6632521
M. Wt: 295.36 g/mol
InChI Key: XGXUMAVGSQRKQJ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Description

4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile, also known as AMMSB, is a chemical compound that has gained significant attention in the field of scientific research due to its potential applications in drug discovery and development. AMMSB is a sulfonamide derivative that has been reported to exhibit a broad range of biological activities, including anti-inflammatory, anti-cancer, and anti-viral properties.

Mechanism of Action

The mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is not fully understood, but it is believed to involve the inhibition of specific enzymes or signaling pathways. For example, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to inhibit the activity of NF-κB, a transcription factor that plays a key role in the regulation of immune and inflammatory responses. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to inhibit the activity of cyclin-dependent kinases (CDKs), which are involved in the regulation of cell cycle progression.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile are diverse and depend on the specific biological system being studied. For example, in vitro studies have shown that 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile can inhibit the proliferation of cancer cells and induce apoptosis. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to inhibit the production of pro-inflammatory cytokines and chemokines in immune cells. Moreover, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to inhibit the replication of HIV-1 and HCV in infected cells.

Advantages and Limitations for Lab Experiments

One of the main advantages of using 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile in lab experiments is its broad range of biological activities, which makes it a versatile tool for studying various biological systems. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is relatively easy to synthesize and can be obtained in high purity. However, one of the limitations of using 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is its potential toxicity, which may limit its use in certain experimental systems. Moreover, the mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile is not fully understood, which may make it difficult to interpret some experimental results.

Future Directions

There are several future directions for the study of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile. One potential direction is to further investigate its anti-inflammatory activity and its potential use in the treatment of inflammatory diseases, such as rheumatoid arthritis and inflammatory bowel disease. Another direction is to explore its anti-cancer activity and its potential use in the development of novel cancer therapies. Moreover, the anti-viral activity of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile could be further studied to develop new treatments for HIV-1 and HCV infections. Finally, the mechanism of action of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile could be further elucidated to better understand its biological effects and potential therapeutic applications.

Synthesis Methods

The synthesis of 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile involves the reaction of 4-chloro-3-methylbenzonitrile with morpholine and formaldehyde to yield 4-[2-(aminomethyl)morpholin-4-yl]benzonitrile. This intermediate is then treated with sulfuryl chloride to obtain the final product, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile. The overall yield of this process is around 50%, and the purity of the product can be improved by recrystallization.

Scientific Research Applications

4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been extensively studied for its potential applications in drug discovery and development. It has been reported to exhibit anti-inflammatory activity by inhibiting the production of pro-inflammatory cytokines, such as TNF-α and IL-6. In addition, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been shown to have anti-cancer activity by inducing apoptosis in cancer cells and inhibiting their proliferation. Moreover, 4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile has been reported to have anti-viral activity against HIV-1 and hepatitis C virus (HCV).

properties

IUPAC Name

4-[2-(aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H17N3O3S/c1-10-6-11(7-14)2-3-13(10)20(17,18)16-4-5-19-12(8-15)9-16/h2-3,6,12H,4-5,8-9,15H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XGXUMAVGSQRKQJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(C=CC(=C1)C#N)S(=O)(=O)N2CCOC(C2)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H17N3O3S
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

295.36 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

4-[2-(Aminomethyl)morpholin-4-yl]sulfonyl-3-methylbenzonitrile

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